molecular formula C20H21ClN4OS B4637450 1-(4-Tert-butylphenyl)-3-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]urea

1-(4-Tert-butylphenyl)-3-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B4637450
M. Wt: 400.9 g/mol
InChI Key: ZZUYFSFQTPFVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Tert-butylphenyl)-3-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a urea moiety, and substituted phenyl groups

Preparation Methods

The synthesis of 1-(4-Tert-butylphenyl)-3-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]urea typically involves multiple steps, including the formation of the thiadiazole ring and subsequent coupling with the substituted phenyl groups. Common synthetic routes include:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Coupling Reactions: The thiadiazole ring is then coupled with 4-tert-butylphenyl isocyanate and 4-chlorobenzyl chloride to form the final compound. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial production methods may involve optimization of these synthetic routes to achieve large-scale production with consistent quality.

Chemical Reactions Analysis

1-(4-Tert-butylphenyl)-3-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The phenyl groups in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Tert-butylphenyl)-3-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)-3-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce cell death through apoptosis.

Comparison with Similar Compounds

1-(4-Tert-butylphenyl)-3-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]urea can be compared with other thiadiazole derivatives, such as:

    1-(4-Methylphenyl)-3-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]urea: Similar structure but with a methyl group instead of a tert-butyl group.

    1-(4-Ethylphenyl)-3-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]urea: Similar structure but with an ethyl group instead of a tert-butyl group.

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4OS/c1-20(2,3)14-6-10-16(11-7-14)22-18(26)23-19-25-24-17(27-19)12-13-4-8-15(21)9-5-13/h4-11H,12H2,1-3H3,(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUYFSFQTPFVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Tert-butylphenyl)-3-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(4-Tert-butylphenyl)-3-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 3
Reactant of Route 3
1-(4-Tert-butylphenyl)-3-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 4
Reactant of Route 4
1-(4-Tert-butylphenyl)-3-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 5
Reactant of Route 5
1-(4-Tert-butylphenyl)-3-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(4-Tert-butylphenyl)-3-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.